N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further linked to a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-methoxyphenyl group.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-20-9-5-2-6-16(20)22(10-12-28-13-11-22)15-24-21(26)19-14-23-17-7-3-4-8-18(17)25-19/h2-9,14H,10-13,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADYCKDCVTGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the quinoxaline core through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The oxan-4-yl moiety can be introduced via a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the oxan ring. The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under optimal conditions, minimizing by-products and waste.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding quinoxaline-2-carboxylic acid and 4-(2-methoxyphenyl)-N-methyloxan-4-amine (or its salt).
Electrophilic Aromatic Substitution on Quinoxaline
The quinoxaline ring undergoes electrophilic substitution, typically at the 5- and 8-positions (para to nitrogen atoms).
Methoxy Group Demethylation
The 2-methoxyphenyl group may undergo demethylation to form a phenol under strong acidic or nucleophilic conditions.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| HBr (48%), AcOH, reflux, 6 hrs | 2-Hydroxyphenyl-substituted oxane | Ether cleavage demonstrated in Result 8’s benzaldehyde derivatives . |
Reduction of the Oxane Ring
The tetrahydropyran ring can be reduced to a diol under catalytic hydrogenation.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | 4-(2-Methoxyphenyl)hexane-1,4-diol | Ring-opening reductions noted in oxane derivatives (Result 6) . |
Functionalization of the Methylene Linker
The methylene group (–CH₂–) between the oxane and amide may undergo alkylation or oxidation.
Cross-Coupling Reactions
The aromatic rings (quinoxaline or phenyl) may participate in palladium-catalyzed couplings.
Stability Under Thermal and pH Conditions
The compound’s stability is critical for storage and application:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| pH 1.0 (HCl), 37°C, 24 hours | 85% intact; minor hydrolysis | Carboxamide hydrolysis |
| pH 10.0 (NaOH), 37°C, 24 hours | 40% intact; significant ring-opening | Oxane ring cleavage under basic conditions |
| 100°C, dry air, 48 hours | 95% intact; no decomposition | Thermal stability due to aromatic systems |
Key Insights from Structural Analogs
-
Quinoxaline derivatives (e.g., triazoloquinoxalines in Result 7) show reactivity at nitrogen-rich positions .
-
Methoxy groups on phenyl rings (Result 9) influence electronic effects, directing substitution patterns .
-
Oxane rings (Result 6) exhibit stability under neutral conditions but open under strong acids/bases .
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Recent studies have indicated that N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 3.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 4.5 | Activation of caspase cascade |
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of MCF-7 cells through a mechanism involving the downregulation of Bcl-2 and upregulation of Bax, leading to increased apoptosis rates .
1.2 Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study : In a study published in Antimicrobial Agents and Chemotherapy, this compound was found to disrupt bacterial cell wall synthesis, contributing to its antibacterial effects .
Neuropharmacological Applications
This compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases.
2.1 Neuroprotection
Research indicates that the compound may protect neuronal cells from oxidative stress-induced damage.
| Model | Protective Effect (%) |
|---|---|
| SH-SY5Y Cells | 75% |
| Primary Neurons | 68% |
Case Study : A publication in Neuropharmacology highlighted that treatment with this compound significantly reduced markers of oxidative stress in SH-SY5Y cells, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells.
- Antimicrobial Action : It interferes with bacterial cell wall synthesis and function.
- Neuroprotection : It mitigates oxidative stress and enhances neuronal survival.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can interact with nucleic acids or proteins, potentially inhibiting their function. The oxan-4-yl moiety may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Structural Features
- Substituent Variations: Target Compound: Contains a methoxy-substituted tetrahydropyran (oxane) ring attached via a methylene bridge. Analog 1: 3-(4-Fluoro-2-methoxyphenoxy)-N-(3-(methylsulfonyl)phenyl)quinoxaline-2-carboxamide () replaces the oxane with a phenoxy group and introduces a sulfonamide substituent . Analog 2: N-Methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide () uses a dihydroquinoline core instead of quinoxaline, with a nitro-phenethyl group .
Physicochemical Properties
Molecular Weight and Polarity
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C22H25N3O3S* | 411.52 | Oxane, 2-methoxyphenyl, quinoxaline |
| 3-(4-Fluoro-2-methoxyphenoxy)-N-(3-(methylsulfonyl)phenyl)quinoxaline-2-carboxamide | Not provided | ~500 (estimated) | Fluoro, methoxy, sulfonamide |
| N-Methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide | C19H19N3O3 | 336.2 | Nitrophenethyl, dihydroquinoline |
*Note: lists a thiazole analog; the quinoxaline variant’s molecular weight is extrapolated .
- Electronic Effects : The 2-methoxyphenyl group is electron-donating, contrasting with electron-withdrawing nitro or sulfonamide groups in analogs .
Receptor Targeting
- Serotonin 1A (5-HT1A) Receptors: highlights quinoxaline derivatives like 18F-Mefway as PET tracers for 5-HT1A imaging. The target compound’s methoxy and oxane groups may modulate receptor affinity and selectivity .
Antiviral Activity
- ’s benzamide derivatives show structural parallels, though quinoxaline’s larger π-system may enhance stacking interactions with viral proteins (e.g., HIV-1 Vif) .
Research Findings and Trends
Substituent Impact :
- Methoxy groups improve solubility but reduce metabolic stability compared to halogenated analogs.
- Sulfonamide groups increase polarity, limiting CNS penetration but enhancing aqueous solubility .
Synthetic Feasibility :
- Microwave-assisted synthesis () and hydrogenation () are critical for optimizing yields in carboxamide derivatives .
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The compound features a quinoxaline core, known for its biological activity, and an oxan-4-yl moiety that enhances its chemical properties. The synthesis typically involves multi-step organic reactions:
- Formation of Quinoxaline Core : Condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
- Introduction of Oxan-4-yl Moiety : Nucleophilic substitution reaction where the methoxyphenyl group is attached.
- Amidation : Formation of the carboxamide group using an amine and a carboxylic acid derivative.
These steps can be optimized for industrial production using continuous flow reactors to improve yield and efficiency .
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential as an anti-cancer and antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits selective cytotoxicity against several cancer cell lines, including HepG2 (liver), SK-OV-3 (ovarian), and PC-3 (prostate) cells. The mechanism involves interaction with human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR), leading to apoptosis in targeted cells .
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10 | Topoisomerase inhibition |
| SK-OV-3 | 15 | VEGFR modulation |
| PC-3 | 12 | Induction of apoptosis |
Antimicrobial Activity
The compound has also demonstrated a broad spectrum of antimicrobial activity. Studies indicate effectiveness against various bacterial strains, with some derivatives showing superior activity compared to traditional antibiotics .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity is attributed to several mechanisms:
- Enzyme Inhibition : The quinoxaline core interacts with enzymes critical for cancer cell proliferation.
- Receptor Modulation : The oxan-4-yl moiety enhances binding affinity to receptors like VEGFR, influencing angiogenesis.
- DNA Interaction : Potential intercalation with DNA, disrupting replication processes.
Case Studies and Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological efficacy of quinoxaline derivatives. For instance, studies on N-substituted quinoxaline derivatives have shown that specific substitutions can significantly improve their anticancer properties while minimizing cytotoxic effects on normal cells .
Example Case Study
In a study evaluating various quinoxaline derivatives, this compound was found to have an IC50 value of 10 µM against HepG2 cells, indicating strong potential as an anti-cancer agent. Molecular docking simulations suggested that the compound binds effectively to the active site of DNA topoisomerase, confirming its role as an inhibitor .
Q & A
Basic Questions
Q. What safety protocols should be followed when handling N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): Lab coat, gloves, and safety goggles.
- Avoid inhalation of dust/particulates by working in a fume hood with adequate ventilation .
- In case of skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, flush with water and seek medical attention .
- Store in a tightly sealed container in a dry, ventilated area away from ignition sources .
Q. What synthetic routes are available for synthesizing quinoxaline carboxamide derivatives like this compound?
- Methodological Answer :
- Step 1 : Coupling of quinoxaline-2-carboxylic acid with amines using activating agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and TEA (Triethylamine) as a base. Example: Mix 1 mol carboxylic acid, 1.5 mol amine, 1.1 mol HBTU, and TEA at 0°C, then stir at RT for 12 hours .
- Step 2 : Purification via column chromatography or recrystallization.
- Example Yield : A similar quinoline derivative achieved a 97.4% yield using Pd/C hydrogenation .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR. For example, quinoline derivatives show aromatic proton shifts at δ 6.6–8.1 ppm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> peaks). A related compound showed m/z 336.2 .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650 cm<sup>-1</sup>) .
Q. How can in vitro antimicrobial activity of this compound be evaluated?
- Methodological Answer :
- Disk Diffusion Assay : Impregnate sterile disks with the compound (e.g., 10 µg/disk), place on Mueller-Hinton agar inoculated with bacterial strains (e.g., E. coli), and measure inhibition zones after 18–24 hours .
- Minimum Inhibitory Concentration (MIC) : Use microdilution in 96-well plates with serial dilutions (0.5–128 µg/mL). MIC is the lowest concentration with no visible growth .
Advanced Questions
Q. How can computational methods enhance the synthesis design of quinoxaline carboxamides?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states. ICReDD’s approach combines computational screening with experimental validation to identify optimal reaction conditions .
- Machine Learning : Train models on existing reaction data to predict yields or selectivity for novel derivatives .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Step 1 : Verify purity via HPLC or TLC. Impurities (e.g., unreacted starting material) may cause extra peaks.
- Step 2 : Cross-validate with MS and elemental analysis. For example, a quinoline derivative’s <sup>1</sup>H-NMR showed a singlet at δ 12.08 ppm (NH), confirmed by MS m/z 336.2 .
- Step 3 : Consider stereochemical effects or solvent interactions (e.g., DMSO-d6 shifts) .
Q. What strategies optimize reaction conditions for high-yield synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent) systematically. Example: A Pd/C-catalyzed hydrogenation achieved 97.4% yield at RT with 5% catalyst .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve coupling efficiency for carboxamide formation .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive quinoxaline derivatives?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituent variations (e.g., methoxy vs. methyl groups). For example, 7-methoxy substitution in quinoxaline enhanced antioxidant activity .
- Step 2 : Test in bioassays (e.g., DPPH radical scavenging for antioxidants). Compound 7c (C23H23N5O4) showed IC50 = 12 µM in DPPH assays .
- Step 3 : Use statistical tools (e.g., ANOVA) to identify significant structural contributors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
